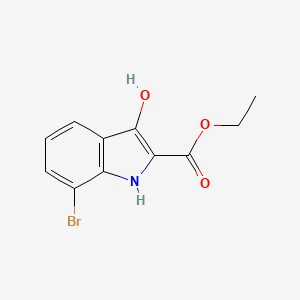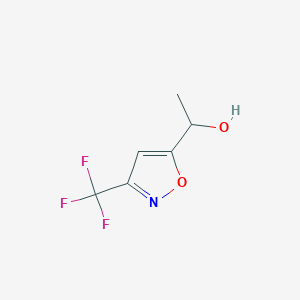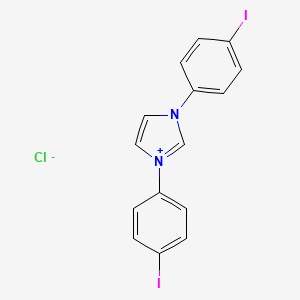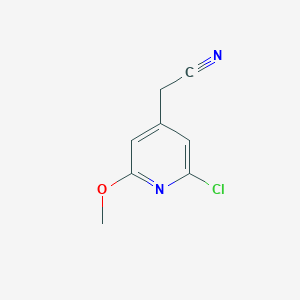![molecular formula C8H9NO B12957213 2,4-Dihydro-1H-benzo[d][1,3]oxazine CAS No. 59689-21-3](/img/structure/B12957213.png)
2,4-Dihydro-1H-benzo[d][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydro-1H-benzo[d][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a benzene ring fused to an oxazine ring, which contains both nitrogen and oxygen atoms. The unique structure of this compound makes it an important molecule in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydro-1H-benzo[d][1,3]oxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-aminophenol with formaldehyde under acidic conditions, leading to the formation of the oxazine ring . Another approach involves the use of gold(I) catalysts to facilitate the cycloisomerization of N-(2-alkynyl)aryl benzamides .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles. For instance, visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines has been reported as an efficient and environmentally friendly method . This method uses white light-emitting diodes (LEDs) and dimethyl sulfoxide (DMSO) as the solvent, with aerial oxygen serving as the oxidant.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dihydro-1H-benzo[d][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted oxazines and dihydro derivatives, which can have significant biological and chemical properties .
Applications De Recherche Scientifique
2,4-Dihydro-1H-benzo[d][1,3]oxazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dihydro-1H-benzo[d][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause a loss in mitochondrial membrane potential, leading to the activation of caspase-9 and -3, which cleave PARP-1. This process is accompanied by the activation of caspase-8, which is involved in the extrinsic apoptotic pathway . These actions contribute to its anticancer properties by inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- 3,4-Dihydro-2H-benzo[e][1,3]oxazine
- 4H-Benzo[d][1,3]oxazine
- 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine
Uniqueness: 2,4-Dihydro-1H-benzo[d][1,3]oxazine stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
59689-21-3 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C8H9NO/c1-2-4-8-7(3-1)5-10-6-9-8/h1-4,9H,5-6H2 |
Clé InChI |
DYXWBIIIQALDGP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2NCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B12957135.png)




![Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B12957176.png)
![1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime](/img/structure/B12957185.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B12957190.png)


![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12957201.png)
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12957208.png)
